

# LAS101057 off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LAS101057

Cat. No.: B1674514

Get Quote

# **Technical Support Center: LAS101057**

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with LAS101057.

# Troubleshooting Guides Unexpected Phenotypes or Cellular Responses

Question: We are observing a cellular phenotype in our experiments with **LAS101057** that is inconsistent with A2B adenosine receptor antagonism. How can we troubleshoot this?

#### Answer:

While **LAS101057** is a highly selective A2B adenosine receptor antagonist, unexpected effects can arise from several factors. Here is a step-by-step guide to investigate the issue:

- Confirm On-Target A2B Receptor Engagement:
  - Experiment: Perform a dose-response curve with a known A2B receptor agonist (e.g., NECA) in the presence and absence of LAS101057.
  - Expected Outcome: LAS101057 should competitively inhibit the agonist-induced response (e.g., cAMP accumulation or IL-6 production).[1]



- Troubleshooting: If no inhibition is observed, verify the potency and purity of your
   LAS101057 stock and the responsiveness of your cellular system to the A2B agonist.
- Evaluate Potential Off-Target Effects:
  - Consideration: Although LAS101057 has shown high selectivity in broad panel screening (>400-fold selectivity against over 340 targets at 10 μM), off-target effects can be concentration-dependent and cell-type specific.[1]
  - Recommendation: Use the lowest effective concentration of LAS101057 to minimize
    potential off-target activity. Consider using a structurally unrelated A2B antagonist as a
    control to see if the unexpected phenotype persists.
- Investigate Cytochrome P450 (CYP) Inhibition:
  - Background: Preclinical studies have indicated that LAS101057 can cause moderate inhibition of CYP3A4 and CYP2C19.[1]
  - Implication: If your experimental system involves other compounds or drugs, co-incubation with LAS101057 could alter their metabolism, leading to unexpected biological effects.
  - Troubleshooting:
    - Review all components of your cell culture media and experimental buffer for potential substrates of CYP3A4 or CYP2C19.
    - If possible, use a system with reduced metabolic activity or perform experiments in the presence of known CYP inhibitors/inducers as controls.

## Variability in Experimental Results

Question: We are observing significant variability in our results between experiments using **LAS101057**. What could be the cause?

Answer:

Variability can stem from several sources. Consider the following:



- Compound Stability and Storage: Ensure your LAS101057 stock is stored correctly and has
  not undergone degradation. Prepare fresh dilutions for each experiment from a validated
  stock.
- Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathway components can change with prolonged culturing.
- Experimental Conditions: Maintain consistency in cell density, serum concentrations, incubation times, and agonist concentrations.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **LAS101057**?

A1: **LAS101057** is a potent and selective antagonist of the A2B adenosine receptor, a G protein-coupled receptor.[1][2][3] By blocking this receptor, it inhibits downstream signaling pathways, such as the cAMP/cAMP response element binding (CREB) pathway, which is involved in the release of pro-inflammatory cytokines like IL-6.[1]

Q2: What are the known off-target effects of **LAS101057**?

A2: In a broad screening panel of over 340 enzymes, receptors, channels, and transporters, **LAS101057** was found to be highly selective (>400-fold) at a concentration of 10  $\mu$ M.[1] However, moderate inhibition of the cytochrome P450 enzymes CYP3A4 and CYP2C19 has been reported, which could lead to drug-drug interactions.[1]

Q3: What adverse effects of LAS101057 were observed in clinical trials?

A3: In a Phase 1 clinical trial, some subjects receiving **LAS101057** reported adverse events including abdominal pain, diarrhea, somnolence, and headache.[4] These effects were not reported in the placebo group.[4]

Q4: Can **LAS101057** be used in animal models?

A4: Yes, **LAS101057** has been shown to be orally efficacious in a mouse model of asthma, where it reduced airway hyperresponsiveness, Th2 cytokine production, and OVA-specific IgE



levels.[1][2] It exhibits good pharmacokinetic properties in preclinical species, including mice, rats, dogs, and monkeys.[1]

## **Data Presentation**

Table 1: In Vitro Potency and Selectivity of LAS101057

| Target                    | Assay Type               | Species | IC50 / Ki       | Selectivity |
|---------------------------|--------------------------|---------|-----------------|-------------|
| A2B Adenosine<br>Receptor | Radioligand<br>Binding   | Human   | 2.3 nM (Ki)     | -           |
| A2B Adenosine<br>Receptor | cAMP Functional<br>Assay | Human   | 5.2 nM (IC50)   | -           |
| A1 Adenosine<br>Receptor  | Radioligand<br>Binding   | Human   | >10,000 nM (Ki) | >4300-fold  |
| A2A Adenosine<br>Receptor | Radioligand<br>Binding   | Human   | >10,000 nM (Ki) | >4300-fold  |
| A3 Adenosine<br>Receptor  | Radioligand<br>Binding   | Human   | >10,000 nM (Ki) | >4300-fold  |
| >340 Other<br>Targets     | Various                  | -       | >10 μM          | >400-fold   |

Data synthesized from "Discovery of **LAS101057**: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist".

Table 2: Cytochrome P450 Inhibition by LAS101057



| CYP Isoform | Inhibition (IC50) | Potential for Interaction |
|-------------|-------------------|---------------------------|
| CYP1A2      | >25 μM            | Low                       |
| CYP2C9      | >25 μM            | Low                       |
| CYP2C19     | 1-5 μΜ            | Moderate                  |
| CYP2D6      | >25 μM            | Low                       |
| CYP3A4      | 1-25 μΜ           | Moderate                  |

Data synthesized from "Discovery of **LAS101057**: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist".[1]

# **Experimental Protocols**

# Protocol 1: Investigating On-Target A2B Receptor Antagonism via cAMP Assay

This protocol outlines a method to confirm that the observed biological effects of **LAS101057** are mediated through the A2B adenosine receptor.

- Cell Culture: Plate cells expressing the A2B adenosine receptor in a suitable format (e.g., 96well plate) and grow to 80-90% confluency.
- Compound Preparation:
  - Prepare a stock solution of LAS101057 in a suitable solvent (e.g., DMSO).
  - Prepare serial dilutions of LAS101057 in assay buffer.
  - Prepare a stock solution of a known A2B agonist (e.g., NECA).
- Assay Procedure:
  - Wash the cells with assay buffer.
  - Pre-incubate the cells with the different concentrations of LAS101057 or vehicle control for 15-30 minutes.



- Stimulate the cells with the A2B agonist at a concentration that elicits a submaximal response (e.g., EC80) for 15 minutes.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
- Data Analysis:
  - Plot the cAMP concentration against the log of the **LAS101057** concentration.
  - Calculate the IC50 value for LAS101057 to determine its potency in inhibiting the A2B receptor-mediated cAMP production.

# Protocol 2: General Workflow for Off-Target Effect Investigation

This protocol provides a general workflow for investigating potential off-target effects of **LAS101057**.

- Literature Review: Thoroughly review the literature for known off-target liabilities of similar chemical scaffolds.
- Broad Panel Screening:
  - Submit LAS101057 to a commercial service for broad panel screening against a large number of receptors, enzymes, ion channels, and transporters.
  - Analyze the results for any significant interactions, paying close attention to targets with plausible links to the observed unexpected phenotype.
- Cell-Based Secondary Assays:
  - For any hits identified in the broad panel screen, perform functional cell-based assays to confirm the interaction and determine the potency of LAS101057 at the off-target.
- CRISPR/Cas9 Knockout Studies:



- If a specific off-target is suspected, use CRISPR/Cas9 to knock out the gene encoding the putative off-target in your cell model.
- Treat the knockout and wild-type cells with LAS101057 and assess whether the unexpected phenotype is ablated in the knockout cells. This provides strong evidence for the involvement of the off-target.

## **Visualizations**



Click to download full resolution via product page

Caption: A2B Adenosine Receptor Signaling Pathway and Point of Inhibition by LAS101057.





Click to download full resolution via product page

Caption: Experimental Workflow for Investigating Unexpected Off-Target Effects.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 3. Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almirall.com [almirall.com]
- To cite this document: BenchChem. [LAS101057 off-target effects investigation].

  BenchChem, [2025]. [Online PDF]. Available at:

  [https://www.benchchem.com/product/b1674514#las101057-off-target-effects-investigation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com